molecular formula C13H12ClN5O B2667816 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine CAS No. 203436-09-3

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine

Cat. No. B2667816
M. Wt: 289.72
InChI Key: UHQWIUXGLBJTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109330B2

Procedure details

The 2,6-dichloropurine (4.06 g, 21.5 mmol) was suspended in n-butanol (150 ml) and the 4-methoxybenzylamine was added (3.4 ml, 26 mmol). The solution turned clear and then cloudy a few minutes later. The solution was heated at 120° C. for 2 hr and then cooled. The n-butanol was evaporated followed by suspension of the residue in water and diethyl ether mixture. A solution of 2N NaOH (1.3 ml, 26 mmol) was added and the solution stirred for 10 min before filtration. The filtered precipitate was washed with water and a small portion of ether and then dried under vacuum. The residual liquor was left overnight and more crystals were collected the next day and washed with diethyl ether.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1.[OH-].[Na+]>C(O)CCC>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:19][CH2:18][C:17]2[CH:20]=[CH:21][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 10 min before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
cloudy a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The n-butanol was evaporated
ADDITION
Type
ADDITION
Details
followed by suspension of the residue in water
WASH
Type
WASH
Details
The filtered precipitate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small portion of ether and then dried under vacuum
WAIT
Type
WAIT
Details
The residual liquor was left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
more crystals were collected the next day
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC(=C2NC=NC2=N1)NCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.